molecular formula C11H12F3NO2 B14495385 2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 64635-50-3

2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B14495385
CAS No.: 64635-50-3
M. Wt: 247.21 g/mol
InChI Key: DOFAKQUGUJXYPV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential as an anti-androgen agent in the treatment of prostate cancer.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This inhibition disrupts the normal signaling pathways, leading to reduced cellular proliferation and differentiation in target tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and industrial applications .

Properties

CAS No.

64635-50-3

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C11H12F3NO2/c1-10(2,17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6,17H,1-2H3,(H,15,16)

InChI Key

DOFAKQUGUJXYPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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